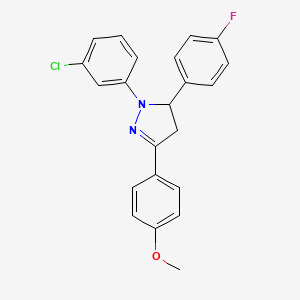![molecular formula C18H20O4 B5090039 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBA is a derivative of benzaldehyde and has a unique chemical structure that makes it useful in various fields of research.
作用机制
The mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of cell death in cancer cells. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to bind to the active site of aldose reductase, thereby inhibiting its activity. In cancer cells, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde induces cell death by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to exhibit several biochemical and physiological effects. It has been found to reduce blood glucose levels in diabetic rats by inhibiting aldose reductase. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has also been shown to induce cell death in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been found to exhibit antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has several advantages for lab experiments, including its potent inhibitory activity against enzymes and its ability to induce cell death in cancer cells. However, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde. One potential direction is to investigate its potential applications in the treatment of diabetic complications. Another direction is to explore its anticancer properties further and to develop it as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde and to identify any potential side effects or toxicity associated with its use.
In conclusion, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and potent inhibitory activity against enzymes make it useful in various fields of research. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been investigated for its potential applications in the treatment of diabetic complications and as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity associated with its use.
合成方法
The synthesis of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde involves the reaction of 2-bromobenzaldehyde with 2-methoxy-4-methylphenol in the presence of potassium carbonate and tetrabutylammonium bromide. The reaction takes place in dimethylformamide at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde.
科学研究应用
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes, including aldose reductase, which is involved in the development of diabetic complications. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has also been investigated for its anticancer properties, as it has been found to induce cell death in cancer cells.
属性
IUPAC Name |
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-8-9-17(18(12-14)20-2)22-11-5-10-21-16-7-4-3-6-15(16)13-19/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOTMJEPUFMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxy-4-methylphenoxy)propoxy]benzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5089957.png)
![N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5089965.png)

![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
amino]ethanol](/img/structure/B5089981.png)
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)
![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)
![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)


![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)